Home > Products > Screening Compounds P99022 > N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine
N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine - 1357147-53-5

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine

Catalog Number: EVT-1690893
CAS Number: 1357147-53-5
Molecular Formula: C13H18FNO
Molecular Weight: 223.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

  • Compound Description: TJ08 is a novel benzimidazole derivative exhibiting potent antileukemic activity. []

N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide (Compound 43a)

  • Compound Description: Compound 43a is a highly selective and orally bioavailable matrix metalloproteinase-13 (MMP-13) inhibitor investigated for potential treatment of osteoarthritis. []

3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5)

  • Compound Description: [3H]-JNJ- GluN2B-5 serves as a high-affinity radioligand selective for GluN2B-containing NMDA receptors, exhibiting excellent selectivity over sigma receptors. []

4. 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one (Compound 4) * Compound Description: This compound, synthesized via N-(3- methoxyphenyl)-methyl dithiocarbamic acid, displays significant analgesic activity. [, ]* Relevance: Although structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, Compound 4 shares the 3-methoxyphenyl group. The presence of this moiety in a compound with analgesic properties underscores its potential relevance in diverse medicinal chemistry applications.

  • Compound Description: Elagolix acts as a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. []

4-tert-butyl-N′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide

  • Compound Description: This compound has been structurally characterized through X-ray crystallography. []

3-(2-aminoalkyl)-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methyl-uracils

  • Compound Description: This class of uracil derivatives was designed as orally bioavailable antagonists of the human gonadotropin releasing hormone receptor. []

8. NCX-2216 [3-[4-(2-Fluoro-α-methyl-[1,1′-biphenyl]-4-acetyloxy)-3-methoxyphenyl]-2-propenoic acid 4-nitrooxy butyl ester]* Compound Description: NCX-2216 is a nitric oxide-releasing flurbiprofen derivative designed to reduce β-amyloid deposition in Alzheimer's disease. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a 3-methoxyphenyl group within its structure.

2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole

  • Compound Description: The crystal structure of this compound has been reported, revealing its planar conformation and intermolecular interactions. []

Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-2-pyridinecarboxylate

  • Compound Description: This compound is a key component in herbicide formulations for protecting rice crops. [, , , ]

4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid

  • Compound Description: This compound serves as an active ingredient in herbicidal compositions. [, ]

6-chloro-3-[(4-fluoro-phenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine

  • Compound Description: This novel pyridazine derivative displays potential antifungal activity against Fusarium oxysporum. []

13. 4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (5i, [11C]MG2-1812)* Compound Description: This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2) and shows potential as a PET ligand for imaging mGlu2 in the brain. [, ]* Relevance: This compound exhibits a direct structural similarity to N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine in the (2-fluoro-4-methoxyphenyl) moiety. The presence of this shared substructure in a compound targeting mGlu2 suggests a potential area of biological activity for N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine.

14. [O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51)* Compound Description: This compound was investigated as a potential PET radioligand for imaging brain D3 receptors, but its effectiveness was limited due to its interaction with efflux transporters. []* Relevance: Although structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a 3-methoxyphenyl group within its structure, highlighting the recurring presence of this moiety in compounds intended for CNS activity.

15. N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) * Compound Description: PF-06747775 is a high-affinity irreversible inhibitor designed to target oncogenic EGFR mutants with selectivity over wild-type EGFR. []* Relevance: This compound shares the 3-methoxyphenyl motif with N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, indicating the relevance of this specific chemical group in designing molecules for cancer therapy.

16. 1'-(1-methylethyl)-4'-[(2-fluoro-4-methoxyphenyl)methyl]-5'-methyl-1H-pyrazol-3'-O-beta-D-glucopyranoside * Compound Description: A crystalline form of this compound has been identified and investigated for its use in preparing medications. [, ]* Relevance: Similar to N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound incorporates a (2-fluoro-4-methoxyphenyl)methyl moiety.

17. 1-(chloro-4-fluoro-2-methoxyphenyl-5)-3-methyl-4-difluoromethyl-delta2-1,2,4-triazolin-5-one* Compound Description: This compound is utilized as a herbicide, specifically for pre-emergence application in cotton fields. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a fluoro-methoxyphenyl group. This overlap highlights the application of this specific group in different chemical contexts, particularly in the development of agrochemicals.

18. 2-Fluoro-N-(4-methoxyphenyl)benzamide* Compound Description: This compound's crystal structure reveals intermolecular hydrogen bond interactions. []* Relevance: Though structurally different from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound incorporates a fluoro-phenyl and a methoxyphenyl group, albeit not directly connected. This comparison underscores the presence of these individual aromatic groups in diverse chemical structures.

19. N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole * Compound Description: This compound is a key intermediate in the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one derivatives. []* Relevance: This compound, although structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, emphasizes the use of fluorinated pyrazole derivatives in synthetic chemistry.

20. N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide, sodium salt monohydrate* Compound Description: This compound is a crystalline form of an HIV treatment drug. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a fluoro-phenyl group, highlighting the recurring presence of this moiety in compounds intended for medicinal applications.

21. 2-Amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime* Compound Description: This racemic compound is an Hsp90 inhibitor that targets the N-terminal adenosine triphosphatase site. Its (S) stereoisomer is a potent Hsp90 inhibitor. []* Relevance: Though structurally different from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound incorporates a fluoro-phenyl group, showcasing the diverse applications of this chemical moiety in medicinal chemistry.

22. 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline (Compound 3)* Compound Description: This compound, synthesized via a direct reductive amination, highlights a synthetic approach for creating secondary amines. []* Relevance: Although structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a fluoro-phenyl and a methoxyphenyl group.

23. 8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one * Compound Description: This compound acts as both an anaplastic lymphoma (ALK) kinase inhibitor and an epidermal growth factor receptor (EGFR) inhibitor. It is intended for cancer treatment, particularly non-small cell lung cancer (NSCLC). []* Relevance: This compound shares the 3-methoxyphenyl motif with N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, highlighting the role of this group in designing molecules for cancer therapy.

N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: The crystal structure of this compound reveals the formation of homodimers through hydrogen bonding. []

25. 5-Methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxobutyl)-1,2,5,6-tetrahydropyridin-3-yl-methyl]-1H-indole (BIMG 80)* Compound Description: BIMG 80 is a potential antipsychotic agent with brain concentrations exceeding plasma concentrations after administration. []* Compound Relevance: Though structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a fluoro-phenyl group and a methoxy group, albeit not on the same ring. This presence highlights the individual contribution of these groups in designing molecules for CNS activity.

26. F 13640 [(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone, Fumaric Acid Salt] * Compound Description: F 13640 is a high-efficacy 5-HT1A agonist that exhibits dual, hyperalgesic, and analgesic effects. Its pharmacological effects are correlated with its 5-HT1A receptor occupancy and pharmacokinetic properties. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound shares the utilization of a halogenated phenyl group. This similarity underscores the importance of halogen substituents in modulating biological activity.

27. 2-Hydroxy-16-[(E)-4-hydroxy-3-methoxybenzylidene]-13-(4-hydroxy-3-methoxyphenyl)-11-methyl-1,11-diazapentacyclo[12.3.1.02,10.03,8.010,14]octadeca-3(8),4,6-triene-9,15-dione* Compound Description: This complex organic molecule contains two hydroxy-substituted methoxyphenyl rings. []* Relevance: While structurally distinct from N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, this compound also incorporates a methoxyphenyl group, albeit with additional hydroxy substituents.

Source and Classification

The compound is classified under several chemical categories, including amines and phenolic compounds. It is primarily sourced from synthetic routes involving various chemical reactions that introduce the necessary functional groups. The classification of this compound can be further refined based on its structural features, making it relevant in medicinal chemistry and pharmacology.

Synthesis Analysis

Methods of Synthesis

The synthesis of N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine typically involves several key steps:

  1. Formation of Cyclopentanamine: The cyclopentanamine backbone can be synthesized through the reductive amination of cyclopentanone with an appropriate amine.
  2. Substitution Reactions: The introduction of the 4-fluoro-3-methoxyphenyl group can be achieved via nucleophilic substitution reactions. This often involves using a suitable electrophile that contains the desired phenyl substituent.
  3. Radiolabeling (if applicable): For applications in positron emission tomography, radiolabeling with carbon-11 can be performed, enhancing the compound's utility in imaging studies.

Technical Details

The synthetic procedures may involve various reagents such as potassium hydride for deprotonation, and solvents like tetrahydrofuran or dichloromethane for reaction media. Reaction conditions including temperature and time must be optimized to achieve high yields.

Molecular Structure Analysis

Structure and Data

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine has a complex molecular structure characterized by:

  • Molecular Formula: C13H16FNO2
  • Molecular Weight: Approximately 239.27 g/mol
  • Structural Features: The structure features a cyclopentane ring connected to a phenyl group that possesses both a fluorine atom and a methoxy group at specific positions.

The three-dimensional conformation of the molecule can significantly influence its biological activity, particularly its interaction with the N-methyl-D-aspartate receptor.

Chemical Reactions Analysis

Reactions Involving N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine

This compound participates in various chemical reactions, including:

Technical Details

The reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yields and selectivity in these transformations.

Mechanism of Action

Process and Data

The mechanism of action for N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine primarily involves its interaction with the N-methyl-D-aspartate receptor. This receptor plays a pivotal role in synaptic plasticity and memory function.

  1. Binding Affinity: The compound acts as a ligand for specific subunits within the receptor, influencing neurotransmission.
  2. Signal Modulation: By binding to the receptor, it modulates calcium ion influx into neurons, which is critical for neuronal signaling.

Data from preclinical studies indicate that this compound may have therapeutic potential in treating neurodegenerative disorders by regulating receptor activity.

Physical and Chemical Properties Analysis

Physical Properties

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine exhibits several notable physical properties:

  • Appearance: Typically exists as a solid or liquid depending on purity and formulation.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data from spectral analysis (e.g., nuclear magnetic resonance spectroscopy) can provide insights into the molecular environment surrounding specific atoms within the compound.

Applications

Scientific Uses

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine has significant applications in scientific research:

  1. Neuroscience Research: Used as a ligand in studies investigating N-methyl-D-aspartate receptor function.
  2. Positron Emission Tomography: Its radiolabeled forms are utilized as imaging agents to study brain activity related to neurodegenerative diseases.
  3. Pharmacological Studies: Investigated for potential therapeutic effects in conditions such as Alzheimer's disease due to its ability to modulate excitatory neurotransmission.
Introduction to NMDA Receptor Pharmacology and Target Rationale

Role of NR2B Subunit-Containing NMDA Receptors in Neurodegenerative Disorders

N-methyl-D-aspartate receptors (NMDARs) are ligand-gated ion channels critical for synaptic plasticity, learning, and memory. Functional NMDARs are heterotetramers typically composed of two obligatory GluN1 subunits and two regulatory GluN2 subunits (GluN2A-D). The GluN2B subunit (NR2B) is of particular therapeutic interest due to its predominant extrasynaptic localization and distinct signaling properties [5] [10]. Unlike synaptic NMDARs containing GluN2A subunits that activate pro-survival pathways, extrasynaptic GluN2B-containing receptors drive pathological calcium influx and excitotoxic signaling cascades when excessively activated [2] [8].

In Alzheimer's disease (AD), amyloid-beta (Aβ) oligomers selectively enhance GluN2B-mediated currents, leading to aberrant calcium signaling that disrupts mitochondrial function and promotes tau hyperphosphorylation. Preclinical studies demonstrate that Aβ induces significant increases in calcium release and MAPK phosphorylation specifically through GluN2B-containing NMDARs in cortical and hippocampal neurons [2]. This pathological activation correlates with dendritic spine loss, synaptic dysfunction, and neuronal death – hallmarks preceding gross neurodegeneration in AD [10]. Similar GluN2B-mediated excitotoxicity mechanisms operate in Parkinson's and Huntington's diseases, making this subunit a compelling target for neuroprotective strategies [5].

Table 1: Distinct Roles of NMDA Receptor Subunits in Neurodegeneration

SubunitLocalizationPrimary Signaling RolePathological Association
GluN2ASynapticPro-survival, LTPMinimal excitotoxicity
GluN2BExtrasynapticCell death pathwaysAβ-induced toxicity, Ca²⁺ dysregulation
GluN2C/DVariedModulatoryLimited data in neurodegeneration

Rationale for Developing N-[(4-Fluoro-3-Methoxyphenyl)methyl]cyclopentanamine as a Selective Ligand

The structural design of N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine integrates key pharmacophoric elements from known NR2B antagonists. Its core features include:

  • Aryl Methylamine Scaffold: The cyclopentanamine moiety provides a conformationally constrained basic amine, essential for interacting with the ifenprodil-binding site within the NR2B amino-terminal domain (ATD). This constraint enhances selectivity over other NMDAR subtypes [7] [8].
  • Fluorinated Aromatic System: The 4-fluoro-3-methoxyphenyl group enables optimal π-stacking interactions within the hydrophobic NR2B binding pocket. The fluorine atom's strong electron-withdrawing effect modulates the electron density of the aromatic ring, enhancing hydrogen bonding with Ser132 and Asn133 residues in the NR2B subunit [1] [6].
  • Linker Flexibility: The methylene bridge (-CH₂-) between the aryl system and cyclopentanamine balances conformational flexibility with rotational restriction, enabling optimal orientation for high-affinity binding [1].

Preclinical evaluation of structurally related carbon-11 labeled analogues (e.g., N-((5-(4-fluoro-2-[¹¹C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine) demonstrates favorable brain uptake and specific binding to NR2B-containing NMDA receptors in rodent models. Biodistribution studies confirmed rapid brain penetration and displaceable binding, though notable sigma-1 receptor affinity may confound specificity [1]. This underscores the need for refined selectivity profiling in subsequent analogues.

Fluorinated Aromatic Scaffolds in Central Nervous System (CNS) Drug Design

Fluorine incorporation (F or ¹⁸F) into CNS-targeted compounds provides multifaceted advantages:

  • Metabolic Stabilization: The C-F bond is highly resistant to oxidative metabolism by cytochrome P450 enzymes. Para-fluorination on aromatic rings blocks common hydroxylation pathways, extending plasma half-life. For N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine, the 4-fluoro group protects against hepatic demethylation of the adjacent methoxy moiety [6] [9].
  • Enhanced Blood-Brain Barrier (BBB) Penetration: Fluorine's high electronegativity (Pauling scale: 4.0) increases compound lipophilicity (log P) without excessive molecular weight gain. Optimal log P values (1.5–3.5) facilitate passive diffusion across the BBB. Fluorinated analogues of memantine (e.g., fluoroethylnormemantine, FENM) demonstrate superior brain uptake compared to non-fluorinated counterparts [5] [6].
  • Modulated Binding Interactions: Fluorine acts as a hydrogen-bond acceptor, strengthening interactions with NR2B residues (e.g., Leu135, Tyr109). Its small van der Waals radius (1.47 Å) allows deep penetration into hydrophobic binding pockets without steric clash [6] [9].

Table 2: Impact of Fluorine on Key Pharmaceutical Properties

PropertyEffect of FluorinationRelevance to Ligand Design
Metabolic stabilityBlocks CYP450 oxidation at adjacent sitesPrevents 3-O-demethylation of aryl system
LipophilicityIncreases log P by 0.2–0.5 unitsEnhances passive BBB penetration
Binding affinityForms C–F···H–N hydrogen bondsStrengthens NR2B ATD interactions
Electron densityWithdraws electrons inductivelyPolarizes aromatic ring for optimal π-stacking

The strategic placement of fluorine at the para-position maximizes these benefits while minimizing steric perturbation. Radiolabeled versions (e.g., ¹⁸F-analogues) could further enable PET imaging of NR2B distribution in neurodegenerative conditions, as demonstrated by fluorinated tau tracers like flortaucipir F-18 [6].

Properties

CAS Number

1357147-53-5

Product Name

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

InChI

InChI=1S/C13H18FNO/c1-16-13-8-10(6-7-12(13)14)9-15-11-4-2-3-5-11/h6-8,11,15H,2-5,9H2,1H3

InChI Key

CMQBCJAVAGFQOZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNC2CCCC2)F

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CCCC2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.